molecular formula C22H22O2P.Cl B091141 (2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride CAS No. 17577-28-5

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

Cat. No. B091141
CAS RN: 17577-28-5
M. Wt: 385.8 g/mol
InChI Key: DJGHVEPNEJKZBF-UHFFFAOYSA-N
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Description

The compound "(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride" is not directly mentioned in the provided papers. However, related compounds with similar functional groups and structural motifs have been studied. These compounds typically consist of a triphenylphosphonium core with various substituents that can influence their reactivity and physical properties. The triphenylphosphonium moiety is a common structural feature in these molecules, which is known for its stability and reactivity in various chemical transformations .

Synthesis Analysis

The synthesis of related phosphonium compounds often involves the reaction of a phosphine with an appropriate alkylating agent. For instance, the synthesis of 1,4-polyisoprene support of 2-chloroethylphosphonic acid (ethephon) involves a two-step process where an epoxidized intermediate is first prepared and then grafted with a phosphonic acid derivative . Similarly, nucleoside ethoxycarbonylphosphonates are synthesized by condensation with ethoxycarbonylphosphonic acid, followed by conversion to reactive silyl phosphite intermediates . These methods highlight the versatility of phosphonium compounds in synthesis and their potential for creating a wide range of derivatives.

Molecular Structure Analysis

The molecular structure of phosphonium compounds is characterized by a phosphorus atom with a positive charge, typically surrounded by phenyl groups and other substituents. The crystal structure of (ethoxycarbonylmethyl)triphenylphosphonium tetrafluoroborate reveals a distorted tetrahedral coordination around the phosphorus atom . Similarly, the structure of [1-(ethoxycarbonyl)-1-cyclopentyl]triphenylphosphonium bromide shows a tetrahedral geometry with equal P-C(phenyl) distances and a larger P-C distance for the endocyclic tertiary carbon . These structures provide insight into the geometric preferences and electronic distribution in phosphonium salts.

Chemical Reactions Analysis

Phosphonium compounds participate in various chemical reactions due to their electrophilic nature. For example, the interaction of 1-acylamino-2,2-dichloroethenyl(triphenyl)phosphonium chlorides with alkanolamines results in the formation of oxazolylphosphonium salts and oxazolidinylidene derivatives . The reactivity of these compounds can be tuned by modifying the substituents on the phosphonium center, as demonstrated by the 2-(triphenylphosphonio)ethoxycarbonyl group used as an amino protective function in peptide chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonium compounds are influenced by their molecular structure. The presence of the triphenylphosphonium group can enhance solubility in water, as seen with Peoc-protected amino acids and peptides . The crystal structure analysis of phosphonium salts often reveals interionic interactions, such as unusual hydrogen bonds of the P+-C-H…F-B- type, which can affect the compound's stability and reactivity . These properties are crucial for the application of phosphonium compounds in various fields, including materials science and organic synthesis.

Scientific Research Applications

  • Synthesis of π-Conjugated Polymers : A study by Kubo et al. (2005) discusses the Wittig reaction involving compounds similar to "(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride" for the synthesis of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene], which is significant in the preparation of π-conjugated polymers with potential applications in electronics and materials science (Kubo et al., 2005).

  • Preparation of Sterically Hindered Peptides : Kunz and Bechtolsheimer (1982) describe the synthesis of sterically hindered peptides using derivatives similar to "(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride." This research has implications in peptide chemistry and drug development (Kunz & Bechtolsheimer, 1982).

  • Reagent for Organic Synthesis : Karatholuvhu and Fuchs (2004) report on the preparation of 3,3,3-trichloropropyl-1-triphenylphosphonium chloride, a compound structurally related to "(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride," and its utility in synthesizing trichloromethylated (Z)-olefins for organic synthesis (Karatholuvhu & Fuchs, 2004).

  • Synthesis of Optically Active Derivatives : Itaya et al. (1993) explore the Wittig reaction with N-Protected 3-(Triphenylphosphonio)alaninates, leading to the synthesis of optically active (E)-(2-Arylvinyl)glycine derivatives, indicating applications in stereochemistry and pharmaceuticals (Itaya et al., 1993).

  • Formation of Oxazolylphosphonium Salts : Golovchenko et al. (2020) describe the interaction of compounds like "(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride" with alkanolamines, leading to the formation of oxazolylphosphonium salts with potential applications in organic chemistry and material science (Golovchenko et al., 2020).

  • Antitumor Compounds Synthesis : Mangeney et al. (1979) discuss the use of compounds structurally related to "(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride" in the synthesis of antitumor compounds, highlighting its potential in medicinal chemistry (Mangeney et al., 1979).

Safety And Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) and a skin irritant (Skin Irrit. 2). It also has specific target organ toxicity - single exposure (STOT SE 3) .

properties

IUPAC Name

(2-ethoxy-2-oxoethyl)-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O2P.ClH/c1-2-24-22(23)18-25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGHVEPNEJKZBF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884974
Record name Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1)
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Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethoxy-2-oxoethyl)triphenylphosphonium chloride

CAS RN

17577-28-5
Record name [(Ethoxycarbonyl)methyl]triphenylphosphonium chloride
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Record name Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1)
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Record name Phosphonium, (2-ethoxy-2-oxoethyl)triphenyl-, chloride (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-ethoxy-2-oxoethyl)triphenylphosphonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Ding, J Hu, H Jin, X Yu, S Wang - Synthesis, 2018 - thieme-connect.com
A general method for the synthesis of α,β-unsaturated esters, ketones, and nitriles is successfully achieved by a one-pot copper-catalyzed oxidation with O 2 in air as oxidant. The …
Number of citations: 10 www.thieme-connect.com

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